molecular formula C7H10N2O2S B1668351 Carbimazole CAS No. 22232-54-8

Carbimazole

Cat. No. B1668351
CAS RN: 22232-54-8
M. Wt: 186.23 g/mol
InChI Key: CFOYWRHIYXMDOT-UHFFFAOYSA-N
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Description

Carbimazole is a drug used to treat hyperthyroidism . It is a pro-drug, which means it is converted to its active form, methimazole, after absorption . Methimazole prevents the thyroid peroxidase enzyme from iodinating and coupling the tyrosine residues on thyroglobulin, hence reducing the production of the thyroid hormones T3 and T4 .


Synthesis Analysis

The synthesis of Carbimazole involves the introduction of an ethoxycarbonyl group in methimazole and its selenium analogue . This not only prevents the oxidation to the corresponding disulfide and diselenide but also reduces the zwitterionic character .


Molecular Structure Analysis

Carbimazole’s molecular structure has been analyzed using various techniques such as NMR crystallography . These studies provide insights into the dynamic behavior of the molecule and its structural refinement .


Chemical Reactions Analysis

Carbimazole is metabolized to methimazole, which is responsible for its antithyroid activity . It decreases the uptake and concentration of inorganic iodine by the thyroid and reduces the formation of di-iodotyrosine and thyroxine .


Physical And Chemical Properties Analysis

Carbimazole’s physical and chemical properties have been studied using various techniques . These studies provide insights into the stability, dynamic behavior, and structural refinement of the molecule .

Scientific Research Applications

1. Effects on Reproductive System

Carbimazole, primarily used in the treatment of hyperthyroidism, has shown significant impacts on the reproductive systems of animals in research studies. In male albino rats, carbimazole induced notable changes in the testicular structure and function. These changes included reduced body and testes weight, alterations in the diameter of seminiferous tubules, degeneration of spermatogenic cells, and decreased levels of testosterone and other hormones. The studies also noted oxidative stress and histological changes in the testes due to carbimazole exposure (Sakr, Mahran, & Nofal, 2011).

2. Interaction with Antioxidants

Research has explored the interaction of carbimazole with antioxidants like selenium and parsley extract. Selenium administration alongside carbimazole showed protective effects against histological and oxidative damage in both the prostate and testes of rats. This suggests selenium's potential role in mitigating carbimazole-induced tissue alterations (Sakr, Mahran, & Nofal, 2012). Similarly, parsley extract was found to protect against carbimazole-induced alterations in the exocrine pancreas of male albino rats, highlighting its potential as a protective agent against specific drug-induced damages (Elswaidy, Bahey, & Sadek, 2021).

3. Impact on Other Organs

Carbimazole has also been studied for its effects on other organs like the parotid glands and adrenal glands in animal models. These studies have observed significant morphological changes and tissue degeneration in these organs upon exposure to carbimazole, indicating its broad systemic impact beyond its primary therapeutic use (Hassan, Adawy, & Rabea, 2020).

Safety And Hazards

Carbimazole is associated with an increased risk of congenital malformations, especially when administered in the first trimester of pregnancy and at high doses . It is also associated with a sudden drop in white blood cell count, making it harder to fight infections . Other safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The optimal management of Carbimazole-resistant Graves’ disease remains a diagnostic and therapeutic challenge . Most patients may require definitive therapy, hence arrangements should be made timely with simultaneous attempts to reduce the thyrotoxic state .

properties

IUPAC Name

ethyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOYWRHIYXMDOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CN(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9022736
Record name Carbimazole
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Molecular Weight

186.23 g/mol
Source PubChem
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Physical Description

Solid
Record name Carbimazole
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Solubility

3.14e+00 g/L
Record name Carbimazole
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Mechanism of Action

Carbimazole is an aitithyroid agent that decreases the uptake and concentration of inorganic iodine by thyroid, it also reduces the formation of di-iodotyrosine and thyroxine. Once converted to its active form of methimazole, it prevents the thyroid peroxidase enzyme from coupling and iodinating the tyrosine residues on thyroglobulin, hence reducing the production of the thyroid hormones T3 and T4.
Record name Carbimazole
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Product Name

Carbimazole

CAS RN

22232-54-8
Record name Carbimazole
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Record name CARBIMAZOLE
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Record name Carbimazole
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Melting Point

123.5 °C
Record name Carbimazole
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Record name Carbimazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014533
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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